molecular formula C9H7NO3 B1313201 Methyl 5-cyano-2-hydroxybenzoate CAS No. 84437-12-7

Methyl 5-cyano-2-hydroxybenzoate

Cat. No. B1313201
CAS RN: 84437-12-7
M. Wt: 177.16 g/mol
InChI Key: WNLGGSGBOQGUHV-UHFFFAOYSA-N
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Patent
US08778939B2

Procedure details

A suspension of methyl 5-bromo-2-hydroxybenzoate (2 g, 8.66 mmol) and copper cyanide (1.861 g, 20.78 mmol) in DMF (30 ml) was stirred under nitrogen at 140° C. for 20 h. The reaction mixture was then cooled, quenched with water (120 ml) and extracted with ethyl acetate (3×80 ml). The organic phase was washed with saturated brine (50 ml), dried over sodium sulphate and evaporated in vacuo to yield the title compound as a white solid. 1 g.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.861 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5]([OH:12])=[C:6]([CH:11]=1)[C:7]([O:9][CH3:10])=[O:8].[Cu](C#N)[C:14]#[N:15]>CN(C=O)C>[C:14]([C:2]1[CH:3]=[CH:4][C:5]([OH:12])=[C:6]([CH:11]=1)[C:7]([O:9][CH3:10])=[O:8])#[N:15]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC=1C=CC(=C(C(=O)OC)C1)O
Name
Quantity
1.861 g
Type
reactant
Smiles
[Cu](C#N)C#N
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
was stirred under nitrogen at 140° C. for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled
CUSTOM
Type
CUSTOM
Details
quenched with water (120 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×80 ml)
WASH
Type
WASH
Details
The organic phase was washed with saturated brine (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C(#N)C=1C=CC(=C(C(=O)OC)C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.